molecular formula C6H12N2OS2 B14227066 Methyl morpholin-4-ylcarbamodithioate CAS No. 717876-08-9

Methyl morpholin-4-ylcarbamodithioate

Cat. No.: B14227066
CAS No.: 717876-08-9
M. Wt: 192.3 g/mol
InChI Key: CPQQYTFQRTUAQX-UHFFFAOYSA-N
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Description

Methyl morpholin-4-ylcarbamodithioate is a sulfur-containing organic compound characterized by a carbamodithioate backbone (-NHCSS-) linked to a morpholine moiety. Its structure combines the reactivity of dithiocarbamate groups with the electron-rich morpholine ring, making it a candidate for applications in coordination chemistry, agrochemicals, and pharmaceuticals. The compound’s stability and solubility in polar solvents are attributed to the morpholine group, while the dithiocarbamate moiety enables metal chelation and redox activity.

Properties

CAS No.

717876-08-9

Molecular Formula

C6H12N2OS2

Molecular Weight

192.3 g/mol

IUPAC Name

methyl N-morpholin-4-ylcarbamodithioate

InChI

InChI=1S/C6H12N2OS2/c1-11-6(10)7-8-2-4-9-5-3-8/h2-5H2,1H3,(H,7,10)

InChI Key

CPQQYTFQRTUAQX-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NN1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl morpholin-4-ylcarbamodithioate typically involves the reaction of morpholine with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Morpholine with Carbon Disulfide: Morpholine is reacted with carbon disulfide in the presence of a base to form morpholin-4-ylcarbamodithioate.

    Methylation: The intermediate product is then methylated using methyl iodide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl morpholin-4-ylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Methyl morpholin-4-ylcarbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl morpholin-4-ylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison requires analyzing structural analogs, such as other carbamodithioates, morpholine derivatives, or methyl esters. However, none of the provided evidence directly addresses Methyl morpholin-4-ylcarbamodithioate or its analogs. Below is an inferred analysis based on indirect references to structurally or functionally related compounds:

Methyl Esters

  • Methyl Salicylate : Used in gas standard studies for VOC characterization, it exhibits distinct volatility (Henry’s law constant: ~3.1 × 10⁻⁴ atm·m³/mol) and reactivity compared to sulfur-containing esters like this compound .
  • Methyl Esters of Resin Acids : Compounds like sandaracopimaric acid methyl ester and communic acid methyl ester (, Figure 2) demonstrate higher hydrophobicity due to their terpene-derived structures, unlike this compound, which likely has greater polarity from the morpholine group .

Morpholine Derivatives

  • Morpholine itself is a polar, water-miscible heterocycle. Derivatives like Methyl Violet (a triarylmethane dye with a morpholine group, , Figure 1) differ significantly in applications (dyes vs. chelators) and electronic properties due to the absence of the dithiocarbamate group .

Dithiocarbamates

  • Sodium diethyldithiocarbamate (a common chelator) shares the -NHCSS- group with this compound but lacks the morpholine ring, resulting in lower solubility in organic solvents and distinct metal-binding kinetics.

Physical and Chemical Properties (Inferred)

Property This compound* Methyl Salicylate Sodium Diethyldithiocarbamate
Solubility High in polar solvents (inferred) Moderate in water High in water
Volatility Likely low High Very low
Reactivity Chelation, redox activity Ester hydrolysis Chelation, oxidation

Critical Analysis of Evidence Limitations

  • Evidence Gaps: None of the provided sources explicitly discuss this compound. References to methyl esters (e.g., ) and morpholine derivatives () are structurally or functionally tangential.
  • Contradictions : While methyl esters in and are volatile or hydrophobic, this compound’s properties are likely inverted due to its polar functional groups.

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